molecular formula C12H7BrO2S B2400736 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol CAS No. 1574334-55-6

3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol

Cat. No.: B2400736
CAS No.: 1574334-55-6
M. Wt: 295.15
InChI Key: WIQJMIGHDUOLIR-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol is an organic compound that features a benzofuran ring substituted with a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol involves its interaction with molecular targets such as enzymes or receptors. The bromothiophene moiety can participate in various binding interactions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol is unique due to the presence of both benzofuran and bromothiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2S/c13-12-4-3-11(16-12)9-6-15-10-2-1-7(14)5-8(9)10/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQJMIGHDUOLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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